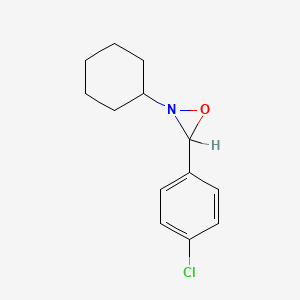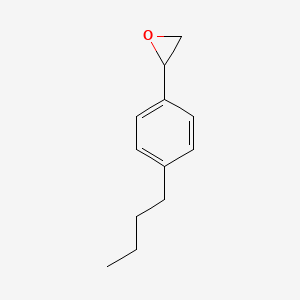
p-Butylstyrene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Butylstyrene oxide is an organic compound with the chemical formula C12H16O. It is a derivative of styrene oxide, where the para position of the phenyl ring is substituted with a butyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
p-Butylstyrene oxide can be synthesized through several methods. One common method involves the epoxidation of p-butylstyrene using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of hydrogen peroxide and a catalyst such as titanium silicalite-1 (TS-1) to achieve the epoxidation.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
p-Butylstyrene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form p-butylphenylacetic acid.
Reduction: Reduction of this compound can yield p-butylphenylethanol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
- p-Butylphenylacetic acid p-Butylphenylethanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
p-Butylstyrene oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
this compound is used in the production of polymers and resins with specific properties.Mecanismo De Acción
The mechanism of action of p-butylstyrene oxide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various chemical synthesis processes and biological studies to understand enzyme-substrate interactions and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Styrene oxide: The parent compound without the butyl substitution.
p-Methylstyrene oxide: Similar structure with a methyl group instead of a butyl group.
p-Ethylstyrene oxide: Similar structure with an ethyl group instead of a butyl group.
Uniqueness
p-Butylstyrene oxide is unique due to the presence of the butyl group, which imparts different physical and chemical properties compared to its analogs. The butyl group increases the hydrophobicity and can influence the compound’s reactivity and interactions with other molecules.
Propiedades
Número CAS |
7623-20-3 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
2-(4-butylphenyl)oxirane |
InChI |
InChI=1S/C12H16O/c1-2-3-4-10-5-7-11(8-6-10)12-9-13-12/h5-8,12H,2-4,9H2,1H3 |
Clave InChI |
NFGNYINFMSKFKI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



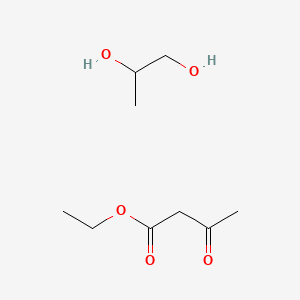
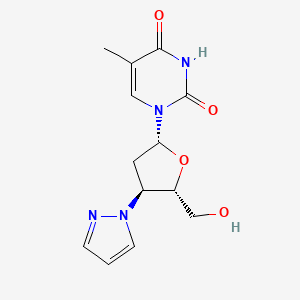

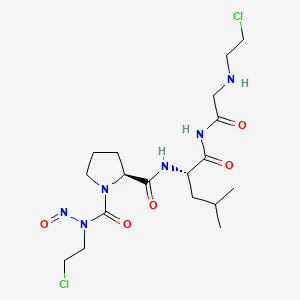
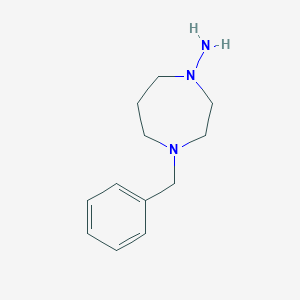

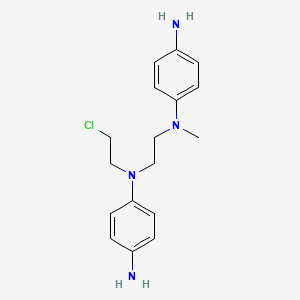

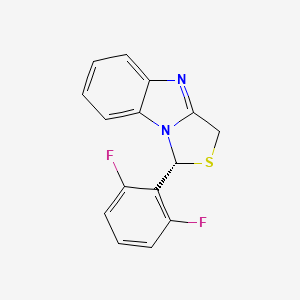
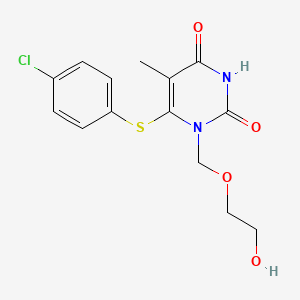
![8-Methylpyreno[1,2-b]pyran-9-one](/img/structure/B12791778.png)
